Array ( [bid] => 15209297 ) Buy 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride

1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride

Catalog No.
S15818669
CAS No.
M.F
C16H22Cl2N2O2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzen...

Product Name

1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride

IUPAC Name

2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole;dihydrochloride

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C16H20N2O2.2ClH/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;/h5-8H,9-10H2,1-4H3;2*1H

InChI Key

MZOZLNRRMLHMHL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C.Cl.Cl

1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is an organic compound classified as a bisoxazoline. This compound features two oxazoline rings connected to a benzene core, characterized by the presence of dimethyl groups on the oxazoline rings. The molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it has a molecular weight of approximately 216.24 g/mol. The compound is typically encountered in its dihydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various chemical applications .

  • Substitution Reactions: The oxazoline rings can engage in nucleophilic substitution reactions.
  • Ring-Opening Reactions: These rings are susceptible to ring-opening when treated with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols.
  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF).
  • Catalysts: Lewis acids like zinc chloride and aluminum chloride.

The products formed from these reactions vary based on the nucleophile used; for instance, amines yield amide derivatives while alcohols lead to ester derivatives .

The biological activity of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is primarily linked to its ability to form stable complexes with metal ions. This chelation property allows it to act as a potential catalyst in various biochemical processes. Additionally, due to its structural characteristics, it can be utilized in the synthesis of biologically active molecules and may exhibit unique pharmacological properties that warrant further investigation .

The synthesis of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride generally involves the following steps:

  • Starting Materials: 1,3-Dibromobenzene and 4,4-dimethyl-2-oxazoline.
  • Reaction Conditions: The reaction is typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures in the presence of a base such as potassium carbonate.
  • Purification: Post-reaction purification can be achieved through recrystallization or column chromatography.

On an industrial scale, optimized reaction conditions may be employed to enhance yield and purity, potentially utilizing continuous flow reactors for improved efficiency .

1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride has diverse applications across various fields:

  • Coordination Chemistry: Used as a ligand in metal complexation.
  • Catalysis: Functions as a catalyst in organic reactions due to its ability to stabilize metal ions.
  • Medicinal Chemistry: Serves as a building block for synthesizing biologically active compounds.
  • Polymer Chemistry: Acts as a cross-linking agent in polymer production .

Studies on the interactions of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride with metal ions reveal its potential as a chelating agent. The oxazoline groups effectively bind transition metals, which can influence catalytic activities and stability in various chemical processes. This property is particularly beneficial in designing catalysts for organic synthesis and industrial applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride:

Compound NameStructural FeaturesUnique Aspects
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethaneEthane backbone instead of benzeneLacks aromatic stability compared to the target compound
1,3-Bis(4,5-dihydro-2-oxazolyl)benzeneLacks dimethyl groups on oxazoline ringsLess sterically hindered than the target compound
2,2'-(Pyridine-2,5-diyl)bis(4,5-dihydrooxazole)Incorporates pyridine moietyDifferent electronic properties due to nitrogen presence
1,3-Bis(4-methylthiazolyl)benzeneContains thiazole instead of oxazolineExhibits different reactivity patterns

Uniqueness

The uniqueness of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride lies in the presence of dimethyl groups on the oxazoline rings. These groups enhance its reactivity and stability compared to similar compounds without such modifications. This structural feature significantly influences its ability to form stable metal complexes and enhances its performance in catalytic applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

344.1058333 g/mol

Monoisotopic Mass

344.1058333 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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